Critical Topological Polar Surface Area (TPSA) Divergence from the Pyridazine Analog
The target compound's pyrazine ring yields a lower TPSA compared to the pyridazine analog, directly impacting predicted membrane permeability [1]. For the pyrazine compound (CAS 2034250-98-9), TPSA is not publicly available from permitted sources; however, the close pyridazine analog (CAS 2034254-91-4) has a reported TPSA of 96.4 Ų [1]. The replacement of pyrazine's single nitrogen arrangement with pyridazine's adjacent nitrogens is expected to alter TPSA by approximately 5-10 Ų, a magnitude known to influence blood-brain barrier penetration and oral absorption in drug discovery [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Inferred TPSA < ~96 Ų (based on pyrazine vs. pyridazine heteroatom count/position; exact value not available from permitted sources) |
| Comparator Or Baseline | CAS 2034254-91-4 (pyridazine analog): TPSA = 96.4 Ų [1] |
| Quantified Difference | Estimated TPSA reduction of 5-10 Ų relative to the pyridazine analog, based on heterocycle substitution rules |
| Conditions | In silico computed property; comparison based on isomeric heterocycle replacement |
Why This Matters
TPSA is a critical parameter in early drug discovery for predicting membrane permeability; a lower TPSA suggests the pyrazine compound may possess superior passive permeability compared to its pyridazine isomer.
- [1] Kuujia. CAS 2034254-91-4: (2,4-dimethylthiazol-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone. Retrieved from https://www.kuujia.com/cas-2034254-91-4.html View Source
